molecular formula C18H15FN2OS B2650547 2-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 922646-08-0

2-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2650547
CAS No.: 922646-08-0
M. Wt: 326.39
InChI Key: FXEZZUJAIQMMEE-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic small molecule featuring a thiazole core, a fluorophenyl moiety, and a p -tolyl substituent. This specific molecular architecture is characteristic of a class of compounds being investigated for their potential in medicinal chemistry and drug discovery. Thiazole derivatives are extensively studied in scientific research due to their diverse biological activities . The structural motifs present in this compound—namely the 1,3-thiazole ring and the acetamide linker—are commonly found in molecules designed to interact with various enzymatic targets. This compound is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for use in humans, animals, or as a diagnostic or therapeutic agent. Researchers handling this product are responsible for conducting a comprehensive risk assessment, including safety and hazard evaluation, prior to use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-12-2-6-14(7-3-12)16-11-23-18(20-16)21-17(22)10-13-4-8-15(19)9-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEZZUJAIQMMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antibacterial properties. The compound has been tested against various strains of bacteria, including Staphylococcus aureus and Chromobacterium violaceum , showing promising results comparable to standard antibiotics like norfloxacin .

Case Study: Antibacterial Efficacy

A study published in MDPI demonstrated that derivatives similar to 2-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide exhibited effective antibacterial action, with minimum inhibitory concentrations (MIC) that were significantly lower than those of traditional antibiotics .

Bacterial Strain MIC (µg/mL) Standard Antibiotic (MIC)
Staphylococcus aureus3264
Chromobacterium violaceum1632

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored extensively. Compounds containing the thiazole moiety have shown efficacy in animal models for epilepsy, particularly through mechanisms that modulate neurotransmitter release and neuronal excitability .

Case Study: Anticonvulsant Testing

In a controlled study, various thiazole derivatives were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results indicated that compounds structurally related to this compound provided significant protection against seizures at lower doses compared to established anticonvulsants like ethosuximide .

Compound ED50 (mg/kg) Standard Drug (ED50)
2-(4-fluorophenyl)...20140

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities, differing primarily in substituents on the thiazole ring or aryl groups. These modifications influence physicochemical properties, binding interactions, and biological efficacy.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Activity (IC₅₀ or % Inhibition) Key Reference
Target Compound 4-(4-Methylphenyl), 2-(4-fluorophenyl)acetamide 354.4 g/mol Not reported -
GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 4-Pyridinyl, 2-(4-fluorophenyl)acetamide 343.4 g/mol c-Abl kinase activation
Compound 3g (N-(4-(m-Chlorophenyl)-1,3-thiazol-2-yl)-2-(thiazolidinedione)acetamide) 4-(m-Chlorophenyl), thiazolidinedione 395.9 g/mol α-Glucosidase inhibition (63%)
Compound 3j (N-(4-(o-Fluorophenyl)-1,3-thiazol-2-yl)-2-(thiazolidinedione)acetamide) 4-(o-Fluorophenyl), thiazolidinedione 379.4 g/mol α-Glucosidase inhibition (58%)
CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) 4-Pyridinyl, trimethylphenoxy 381.5 g/mol Nrf2/ARE pathway activation
Compound 14 (N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide) 4-(3-Chloro-4-fluorophenyl) 284.7 g/mol Kinase-targeted synthesis

Key Observations

Substituent Effects on Activity: Fluorophenyl Groups: The presence of fluorine enhances lipophilicity and metabolic stability. For example, GSK1570606A (4-fluorophenyl) activates c-Abl kinase, while its analogs with chlorophenyl groups (e.g., Compound 3g) show stronger α-glucosidase inhibition . Methyl vs.

Thiazolidinedione vs. Acetamide Moieties :

  • Compounds with thiazolidinedione cores (e.g., 3g, 3j) exhibit higher α-glucosidase inhibition than simple acetamides, likely due to hydrogen-bonding interactions with the enzyme active site .

Synthetic Accessibility: The target compound can be synthesized via Hantzsch thiazole formation, as demonstrated for analogs like Compound 14 (reaction of 2-bromoacetophenone derivatives with thiourea in ethanol) .

Biological Activity

The compound 2-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activities, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H15FN2OSC_{18}H_{15}FN_2OS with a molecular weight of 358.45 g/mol. The structure features a fluorinated phenyl group, a thiazole moiety, and an acetamide functional group, which may influence its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the reaction of thiazole derivatives with acetamide under controlled conditions to yield the final product. Specific synthetic routes may vary depending on the desired purity and yield.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance, one study reported minimum inhibitory concentration (MIC) values in the range of 0.220.22 to 0.25μg/mL0.25\mu g/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxicity

Research indicates that compounds with thiazole rings often demonstrate cytotoxic activity against cancer cell lines. The presence of electron-donating groups in the phenyl ring enhances this activity. For example, structural modifications in similar compounds have shown improved cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their structure. The presence of specific substituents on the phenyl rings can significantly affect their potency. For instance:

  • Fluorine Substitution : Enhances lipophilicity and may improve membrane permeability.
  • Methyl Group : Positioned on the phenyl ring can increase cytotoxicity due to electron-donating effects .

Case Studies

  • Antibacterial Studies : In vitro evaluations demonstrated that this compound exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
  • Cytotoxic Evaluations : A study focusing on SAR revealed that modifications leading to increased hydrophobic interactions resulted in compounds with IC50 values lower than those of established chemotherapeutics like Doxorubicin .

Q & A

Basic: What synthetic strategies are employed to prepare 2-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling a 4-(4-methylphenyl)-1,3-thiazol-2-amine precursor with 2-(4-fluorophenyl)acetyl chloride or its activated ester. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones under reflux in ethanol or DMF .
  • Amide coupling : Use of coupling agents like EDCI/HOBt in dichloromethane or DMF at 0–25°C to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while toluene may improve selectivity for crystalline products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride), monitor reaction progress via TLC, and maintain inert atmospheres to prevent oxidation of thiazole intermediates .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of key groups:
    • 4-Fluorophenyl : Doublet at ~7.2–7.4 ppm (aromatic H) and 163–165 ppm (C-F coupling in 13C) .
    • Thiazole ring : Proton signals at 6.8–7.1 ppm (C5-H) and carbon signals at 165–170 ppm (C2) .
  • IR Spectroscopy : Validate amide C=O stretch (~1680–1700 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ calculated for C18H16FN3OS: 342.1) .
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (±0.3% tolerance) .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereoelectronic configuration?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation of saturated solutions in ethyl acetate or DMSO/water mixtures .
  • Data Collection : Use a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–298 K .
  • Refinement : Employ SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares on F²) .
  • Key Parameters :
    • Torsion angles : Confirm planarity of the acetamide-thiazole linkage (e.g., C–N–C–S dihedral ~180°) .
    • Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···O=C) influencing crystal packing .

Contradiction Management : If NMR suggests rotational flexibility but SCXRD shows rigidity, perform variable-temperature NMR to assess dynamic behavior .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenyl and 4-methylphenyl groups in biological activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., 4-Cl, 4-OCH3) on both aryl rings .
  • Biological Assays : Test against target systems (e.g., kinase inhibition, antimicrobial activity) using dose-response curves (IC50/EC50 determination) .
  • Computational Modeling :
    • Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., COX-2 or bacterial FabH) .
    • QSAR : Correlate electronic parameters (Hammett σ) or lipophilicity (logP) with activity trends .

Data Contradictions : If 4-fluorophenyl analogs show higher potency than 4-methylphenyl derivatives in vitro but not in vivo, investigate metabolic stability (CYP450 assays) or bioavailability (Caco-2 permeability) .

Advanced: What strategies address discrepancies between computational predictions and experimental results in target binding studies?

Methodological Answer:

  • Validation of Force Fields : Compare AMBER, CHARMM, and OPLS-AA parameters for ligand-protein interactions .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess binding mode stability (RMSD < 2.0 Å) .
  • Experimental Cross-Check :
    • SPR/BLI : Measure binding kinetics (ka/kd) to confirm predicted affinity .
    • Mutagenesis : Modify key residues in the predicted binding pocket (e.g., Thr190Ala in kinase targets) to validate interactions .

Case Example : If docking suggests hydrogen bonding between the acetamide carbonyl and a serine residue but SPR shows weak binding, evaluate solvent accessibility or tautomeric states of the ligand .

Advanced: How can researchers analyze conflicting data in cytotoxicity studies across different cell lines?

Methodological Answer:

  • Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hr in RPMI-1640 + 10% FBS) .
  • Mechanistic Profiling :
    • Flow Cytometry : Assess apoptosis (Annexin V/PI) vs. necrosis (LDH release) .
    • Western Blotting : Quantify markers like caspase-3 (apoptosis) or HIF-1α (hypoxic response) .
  • Off-Target Screening : Employ kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .

Resolution of Contradictions : If potency varies between adherent (e.g., HeLa) and suspension (e.g., Jurkat) cells, evaluate compound solubility or efflux pump activity (ABC transporter inhibitors) .

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